![molecular formula C10H23N3 B2851870 1,4-Diethyl-1,4,7-triazonane CAS No. 1071170-26-7](/img/structure/B2851870.png)
1,4-Diethyl-1,4,7-triazonane
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Overview
Description
“1,4-Diethyl-1,4,7-triazonane” is a cyclic organic compound . It is an intermediate in the synthesis of 1,4,7-trifunctionalized derivatives and is a possible reagent for compleximetric titrations with high cation-binding selectivity .
Synthesis Analysis
The synthesis of “1,4-Diethyl-1,4,7-triazonane” involves complex chemical reactions . It is used as an intermediate in the synthesis of 1,4,7-trifunctionalized derivatives .
Molecular Structure Analysis
The molecular structure of “1,4-Diethyl-1,4,7-triazonane” is determined by X-ray structure analysis, PMR spectroscopy, and calculations using the MM2 program . It has a molecular weight of 157.26 .
Chemical Reactions Analysis
“1,4-Diethyl-1,4,7-triazonane” participates in various chemical reactions . It is an intermediate in the synthesis of 1,4,7-trifunctionalized derivatives and is a possible reagent for compleximetric titrations with high cation-binding selectivity .
Physical And Chemical Properties Analysis
“1,4-Diethyl-1,4,7-triazonane” has a molecular weight of 157.26 . It has a density of 0.9±0.1 g/cm3 and a boiling point of 207.1±8.0 °C at 760 mmHg . It is a liquid at room temperature .
Scientific Research Applications
Chemical Synthesis
“1,4-Diethyl-1,4,7-triazonane” can be used in the synthesis of various chemical compounds. For instance, it can be used in the synthesis of biologically important 1,4-dihydropyridines (1, 4 DHP’s) via Hantzsch condensation reaction .
Catalyst in Organic Transformations
This compound can act as a catalyst in organic transformations. It has been found to be an efficient, robust, and magnetically separable reusable heterogeneous catalyst for one pot three component solvent-free synthesis .
Biomedical Applications
The compound has potential biomedical applications. It can be used in the synthesis of metal chelator HOPO-TACNs of biomedical interest .
Material Science
In the field of material science, “1,4-Diethyl-1,4,7-triazonane” can be used in the fabrication of nanoparticles. These nanoparticles can be used as catalysts in various chemical reactions .
Green Chemistry
“1,4-Diethyl-1,4,7-triazonane” can be used in green chemistry applications. It can be used in the synthesis of pharmaceutical active drug motifs via multicomponent reactions .
Pharmaceutical Industry
This compound can be used in the pharmaceutical industry for the synthesis of various drugs. It can be used in the synthesis of 1, 4 dihydropyridine derivatives (1,4-DHPs) through multicomponent Hantzsch synthesis .
Mechanism of Action
Target of Action
1,4-Diethyl-1,4,7-triazonane, a derivative of 1,4,7-Triazacyclononane (TACN), is an aza-crown ether . TACN is a popular tridentate ligand that binds to one face of an octahedron of metalloids and transition metals . The primary targets of 1,4-Diethyl-1,4,7-triazonane are therefore likely to be metal ions, with the compound acting as a chelator .
Mode of Action
The strong coordination capabilities and high selectivity of the TACN derivatives toward di- or trivalent metal ions are determined by the cooperative binding mode from TACN and pendant arms . The compound interacts with its targets by forming a complex, with the TACN unit being kinetically inert, allowing further synthetic transformations on the other coordination sites .
Safety and Hazards
“1,4-Diethyl-1,4,7-triazonane” is classified as a dangerous substance . It has a GHS05 pictogram and a danger signal word. The hazard statements include H314, and the precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Future Directions
properties
IUPAC Name |
1,4-diethyl-1,4,7-triazonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-12-7-5-11-6-8-13(4-2)10-9-12/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUXCQAUXNEHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCCN(CC1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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